molecular formula C75H108N20O13 B1681973 Spantide I CAS No. 91224-37-2

Spantide I

Cat. No. B1681973
CAS RN: 91224-37-2
M. Wt: 1497.8 g/mol
InChI Key: SAPCBHPQLCZCDV-CHPWDEGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spantide I is a substance P analog and a selective NK1 receptor antagonist . It has the molecular formula C75H108N20O13 . It is known to reduce type 1 and enhance the type 2 cytokine IL-10 in the infected cornea, leading to a significant reduction in corneal perforation .


Molecular Structure Analysis

Spantide I has a molecular weight of 1497.786 Da . Its molecular formula is C75H108N20O13 . More detailed structural information can be found in databases like PubChem and ChemSpider .


Chemical Reactions Analysis

Spantide I has been found to significantly decrease the number of perforated corneas, bacterial counts, and PMNs . It also significantly reduced mRNA levels for type I cytokines (e.g., IFN-γ) as well as MIP-2, IL-6, TNF-α, and IL-1β (mRNA and protein) .


Physical And Chemical Properties Analysis

Spantide I has a molecular weight of 1497.786 Da and a mono-isotopic mass of 1496.840454 Da . It has the molecular formula C75H108N20O13 .

Scientific Research Applications

Vasoconstrictor Effects

Spantide I, a substance P antagonist, has been studied for its effects on spinal cord blood flow. In experiments on the spinal cord and rabbit skeletal muscle, Spantide was found to cause a dose-dependent decrease in blood flow, leading to circulatory arrest in several cases. This suggests that motor impairment and "neurotoxic" actions of intrathecally injected substance P antagonists may be related to a marked decrease in spinal cord blood flow. Counteraction of Spantide's effects by thyrotropin-releasing hormone, which increases blood flow, has also been observed (Freedman et al., 1988).

Effects on Inflammatory Skin Disorders

Spantide II, closely related to Spantide I, has been developed and evaluated for the treatment of inflammatory skin disorders. Topical formulations of Spantide II, both lotion and gel, showed significant retention in epidermis and dermis and were effective in reducing allergic contact dermatitis response in mice. This supports the role of the cutaneous neurosensory system in modulating inflammatory responses in the skin (Kikwai et al., 2005).

Application in Ocular Infections

In a study examining the effects of blocking substance P interactions using Spantide I in mice infected with Pseudomonas aeruginosa, it was found that Spantide treatment significantly decreased the number of perforated corneas, bacterial counts, and polymorphonuclear cells. It also reduced mRNA levels for type I cytokines, enhanced IL-10, and improved disease outcomes in the infected corneas, indicating its potential therapeutic application in ocular infections (Hazlett et al., 2007).

Tachykinin Receptor Activities

Spantide I has been studied for its antagonistic activity at various tachykinin receptors. It demonstrated an ability to antagonize responses mediated by NK-1 receptors more effectively than those mediated by NK-2 or NK-3 receptors. Such findings are crucial in assessing the role of NK-1 receptors in the central and peripheral nervous system (Maggi et al., 1991).

Anti-Inflammatory Effects

Topical application of Spantide II, similar to Spantide I, showed significant anti-inflammatory activity in reducing inflammation in a mouse model of allergic contact dermatitis. This indicates the potential of Spantide II as an effective anti-inflammatory agent for topical use (Babu et al., 2004).

Future Directions

Research on Spantide I has shown promising results in reducing corneal perforation and improving disease outcomes . Future research could focus on further understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPCBHPQLCZCDV-CHPWDEGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H108N20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spantide I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spantide I
Reactant of Route 2
Spantide I
Reactant of Route 3
Spantide I
Reactant of Route 4
Spantide I
Reactant of Route 5
Spantide I
Reactant of Route 6
Spantide I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.